
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methylsulfanyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinanone ring fused to a benzoic acid moiety, along with fluorine and methylsulfanyl substituents.
Méthodes De Préparation
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine substituent: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methylsulfanyl group: This can be done through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Formation of the benzoic acid moiety: This step may involve carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The diazinanone ring can be reduced to a dihydro derivative using reducing agents like sodium borohydride.
Substitution: The fluorine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The benzoic acid moiety can undergo hydrolysis to form the corresponding carboxylate salt in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The diazinanone ring and fluorine substituent may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid include:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound lacks the fluorine and methylsulfanyl substituents, making it less versatile in certain chemical reactions.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: This compound has a methoxy group instead of a fluorine substituent, which may affect its reactivity and biological activity.
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound has a different core structure, which may result in different chemical and biological properties.
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid lies in its combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11FN2O4S |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H11FN2O4S/c1-20-9-5-7(13)6(11(17)18)4-8(9)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
Clé InChI |
ZDAUAIVWSJEGLI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C(=C1)F)C(=O)O)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


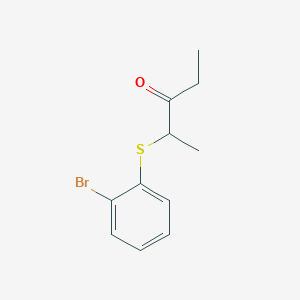
![(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B13496380.png)

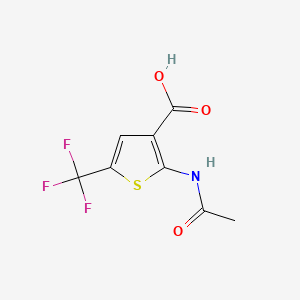

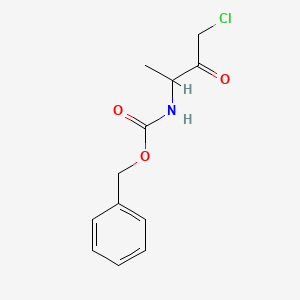
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
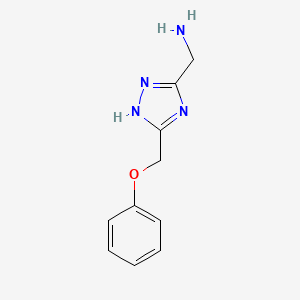
![5-methyl-1-(3-{5-[2-(naphthalen-1-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13496410.png)

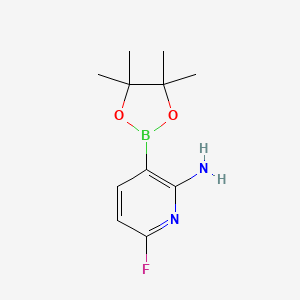
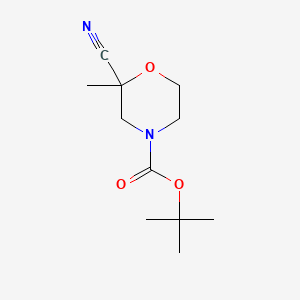
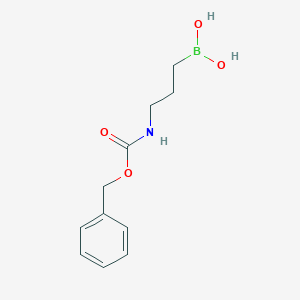
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
